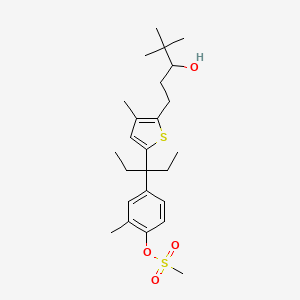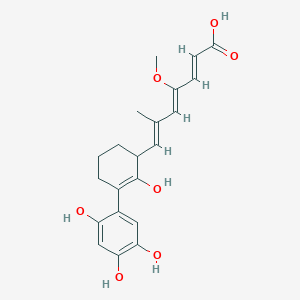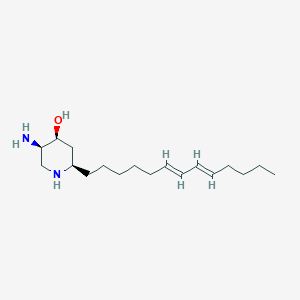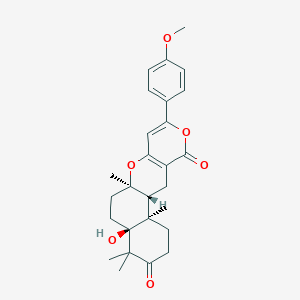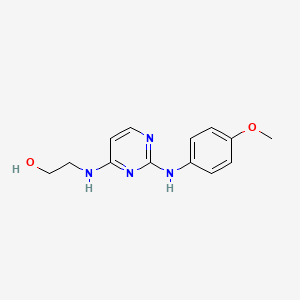
Cardiogenol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(4-methoxyanilino)-4-pyrimidinyl]amino]ethanol is a substituted aniline and a member of methoxybenzenes.
Scientific Research Applications
Cardiomyogenesis Induction
Cardiogenol C, a small molecule, has been found effective in inducing cardiomyogenesis in embryonic stem cells. A study demonstrated that Cardiogenol C, among other diaminopyrimidine compounds (Cardiogenol A-D), could efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes, expressing several cardiac muscle markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5. These findings suggest its potential use in cardiac muscle differentiation and therapeutic applications for cardiac repair (Wu et al., 2004).
Enhancing Cardiac Marker Expression
In lineage-committed progenitor cells, Cardiogenol C has been shown to up-regulate cardiac marker expression, as well as induce cardiac functional properties. This includes the induction of cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates Cardiogenol C’s promise in improving cardiac repair via cell therapy (Mike et al., 2014).
Transdifferentiation of Progenitor Cells
Cardiogenol C can induce mouse hair bulge progenitor cells (HBPCs) to transdifferentiate into cardiomyocyte-like cells. The study found that Cardiogenol C could activate transcription factors significant for pre-cardiomyogenic cells, such as GATA4, Nkx2.5, and Tbx5, in these cells. These findings are clinically significant as HBPCs offer an accessible source of progenitor cells for heart disease therapy (Yau et al., 2011).
Cardioprotective Effects
In the context of myocardial infarction, c-kit+ cells, which are modulated by Cardiogenol C, establish a proangiogenic milieu in the infarct border zone. This involves increasing VEGF and reversing the cardiac ratio of angiopoietin-1 to angiopoietin-2, potentiating endothelial mitogenesis and leading to efficient cardiac repair (Fazel et al., 2006).
properties
Product Name |
Cardiogenol C |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
LKBSMPFEKIBRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO |
Pictograms |
Irritant |
synonyms |
cardiogenol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247731.png)
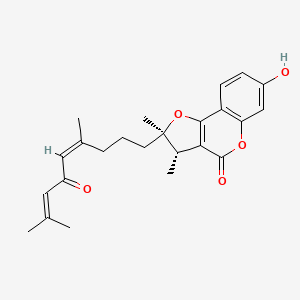
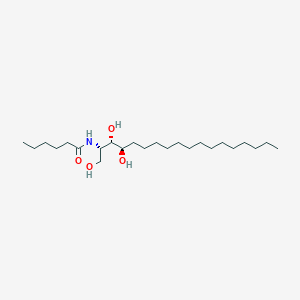
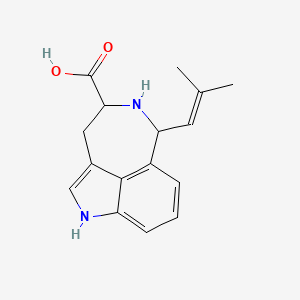
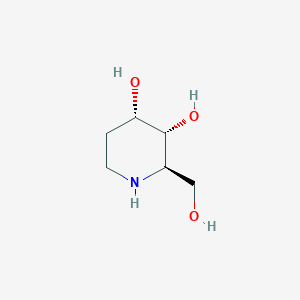
![6-[4-(4-Fluorobenzoyl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247741.png)
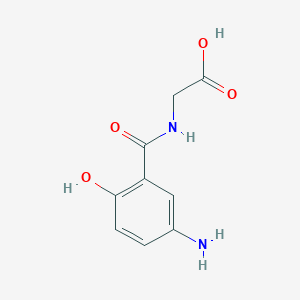
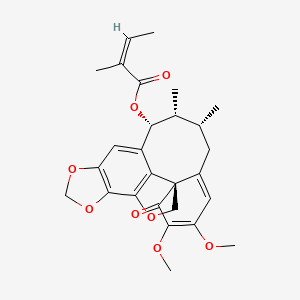
![(2S,4R)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-4-hydroxy-N-[(3S,7R)-7-methyl-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1247746.png)
